![molecular formula C19H18N2O4 B14620061 N-[(1H-Indol-3-yl)acetyl]-L-tyrosine CAS No. 57105-52-9](/img/structure/B14620061.png)
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine is an organic compound that belongs to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring system is known for its biological activity and is found in many natural and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine typically involves the reaction of indole derivatives with amino acids. One common method is the reaction of indole-3-acetic acid with L-tyrosine under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . This interaction can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
57105-52-9 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H18N2O4/c22-14-7-5-12(6-8-14)9-17(19(24)25)21-18(23)10-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,17,20,22H,9-10H2,(H,21,23)(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
HLBLLQMXYYYBLN-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
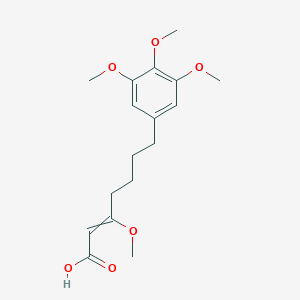
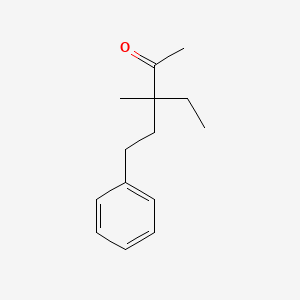
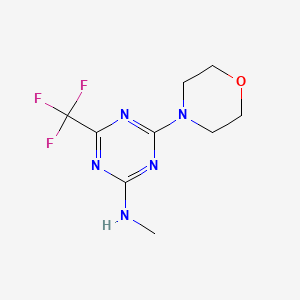

![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
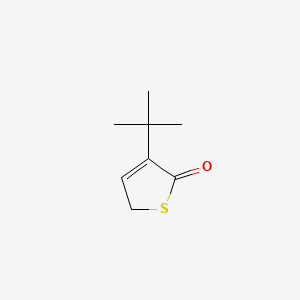
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
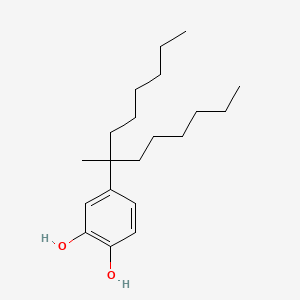
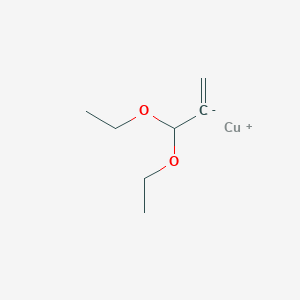
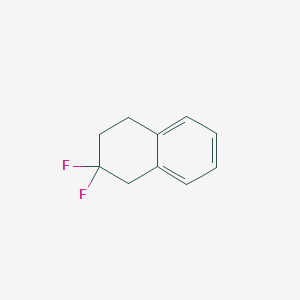
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
